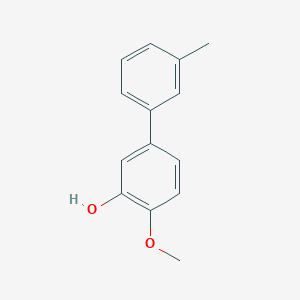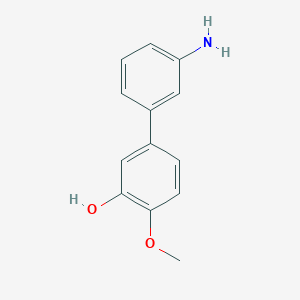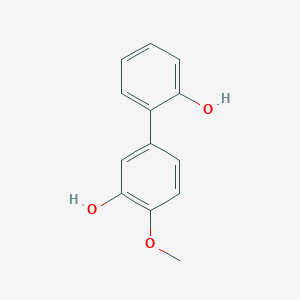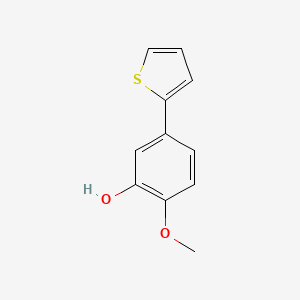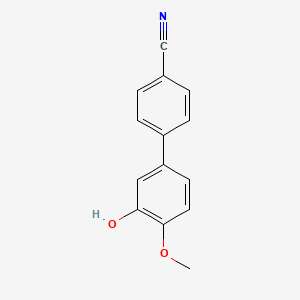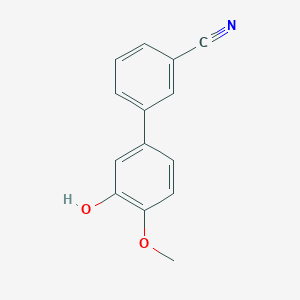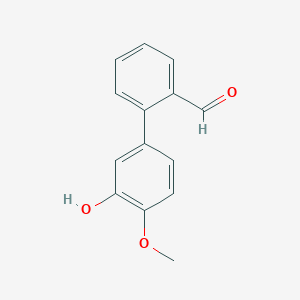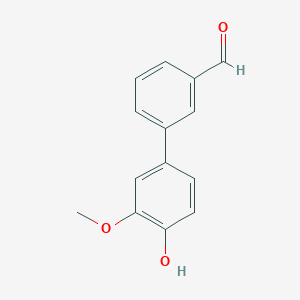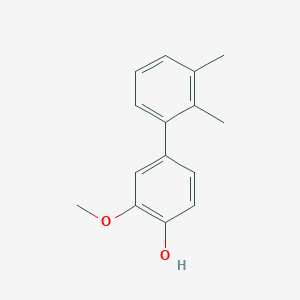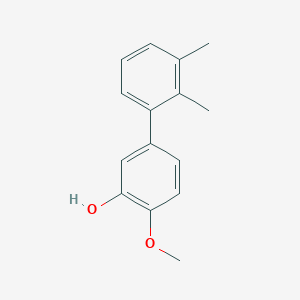
5-(3-Formylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Formylphenyl)-2-methoxyphenol, 95% (5-FMP-95) is a phenolic compound with a wide range of applications in chemical and biological research. It is a versatile compound used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in numerous scientific studies.
Mécanisme D'action
The mechanism of action of 5-(3-Formylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to interact with various cellular targets and enzymes, which leads to the biochemical and physiological effects of the compound. It is also believed to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-2-methoxyphenol, 95% have been studied in numerous scientific studies. It has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. It has also been found to have anti-tumor and anti-cancer properties, as well as anti-microbial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Formylphenyl)-2-methoxyphenol, 95% in lab experiments is its versatility. It can be used in a wide range of experiments, from drug synthesis to the study of the biochemical and physiological effects of various compounds. The main limitation is that it is a relatively expensive compound, which may limit its use in some research projects.
Orientations Futures
The future directions for 5-(3-Formylphenyl)-2-methoxyphenol, 95% are numerous. It has potential applications in the development of new drugs and therapies, as well as in the study of the biochemical and physiological effects of various compounds. It may also be used in the development of new materials and technologies, such as nanomaterials and biosensors. Additionally, further research is needed to better understand the mechanism of action of 5-(3-Formylphenyl)-2-methoxyphenol, 95%, as well as its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(3-Formylphenyl)-2-methoxyphenol, 95% is a two-step process. In the first step, an aromatic aldehyde is reacted with 2-methoxyphenol in the presence of an acid catalyst to produce 5-(3-Formylphenyl)-2-methoxyphenol, 95%. The second step is the purification of the compound by recrystallization or column chromatography. The purity of the product is determined by thin-layer chromatography (TLC) and gas chromatography (GC).
Applications De Recherche Scientifique
5-(3-Formylphenyl)-2-methoxyphenol, 95% has been widely used in various scientific and medical research applications. It has been used in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in various reactions. It has also been used in the study of the biochemical and physiological effects of various compounds, such as the effects of drugs on the human body.
Propriétés
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-6-5-12(8-13(14)16)11-4-2-3-10(7-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRSYFQYTWOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685442 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-50-9 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

